MAL-PEG12-t-boc-hydrazide
Description
MAL-PEG12-t-boc-hydrazide is a heterobifunctional polyethylene glycol (PEG) derivative designed for bioconjugation and chemical synthesis. Its structure comprises three key components:
- Maleimide (MAL): A thiol-reactive group enabling covalent conjugation with cysteine residues in proteins or other thiol-containing molecules .
- PEG12 spacer: A 12-unit ethylene oxide chain (~53.3 Å in length) that reduces steric hindrance, enhances solubility, and improves biocompatibility .
- t-Boc-hydrazide: A tert-butyloxycarbonyl (t-Boc)-protected hydrazide group, which can be deprotected under acidic conditions to generate a reactive hydrazine for conjugation with aldehydes or ketones .
Applications: This compound is widely used in drug delivery, antibody-drug conjugates (ADCs), and biomaterial engineering due to its dual reactivity and controlled release properties.
Properties
IUPAC Name |
tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H70N4O18/c1-39(2,3)61-38(48)42-41-35(45)7-10-49-12-14-51-16-18-53-20-22-55-24-26-57-28-30-59-32-33-60-31-29-58-27-25-56-23-21-54-19-17-52-15-13-50-11-8-40-34(44)6-9-43-36(46)4-5-37(43)47/h4-5H,6-33H2,1-3H3,(H,40,44)(H,41,45)(H,42,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYHTOQZUQBMCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H70N4O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
883.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MAL-PEG12-t-boc-hydrazide typically involves the following steps:
Activation of PEG: The PEG chain is first activated by attaching a maleimide group to one end. This is usually achieved through a reaction with maleic anhydride in the presence of a base.
Protection of Hydrazide: The hydrazide group is protected using tert-butyloxycarbonyl (t-boc) to prevent unwanted side reactions during the synthesis.
Coupling Reaction: The activated PEG-maleimide is then coupled with the t-boc protected hydrazide under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent composition, to ensure high yield and purity of the final product. Advanced purification techniques, such as chromatography, are employed to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
MAL-PEG12-t-boc-hydrazide undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups on biomolecules to form stable thioether linkages.
Deprotection Reactions: The t-boc group can be removed under acidic conditions to expose the hydrazide group, which can then react with aldehydes or ketones to form hydrazone linkages.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous buffers at neutral pH.
Deprotection Reactions: Commonly performed using trifluoroacetic acid in dichloromethane.
Major Products Formed
Thioether Linkages: Formed when the maleimide group reacts with thiols.
Hydrazone Linkages: Formed when the deprotected hydrazide reacts with aldehydes or ketones.
Scientific Research Applications
Bioconjugation Applications
Bioconjugation refers to the process of chemically linking biomolecules to create conjugates with enhanced properties. The applications of MAL-PEG12-t-boc-hydrazide in this field include:
- Antibody-Drug Conjugates (ADCs) : this compound can be used to create ADCs by linking cytotoxic drugs to antibodies via hydrazone bonds. This approach allows for targeted delivery of drugs to specific cells, minimizing off-target effects and improving therapeutic efficacy .
- Enzyme Conjugation : The compound facilitates the conjugation of enzymes to antibodies or other proteins, enhancing the detection capabilities in assays. For example, enzymes like horseradish peroxidase can be linked to antibodies using this PEG linker, improving signal generation in immunoassays .
- Protein Modification : The hydrazide group can react with aldehyde-modified proteins or carbohydrates, allowing for the modification of proteins with desired functionalities. This is particularly useful in creating protein-based therapeutics and diagnostics .
Drug Delivery Systems
This compound plays a crucial role in drug delivery systems by enhancing the pharmacokinetic properties of therapeutic agents through PEGylation. Key applications include:
- Improved Solubility : The PEG component increases the solubility of hydrophobic drugs, facilitating their formulation into injectable or oral dosage forms .
- Extended Circulation Time : The stealth effect of PEG reduces renal clearance and prolongs circulation time in the bloodstream, allowing for less frequent dosing and improved patient compliance .
- Targeted Delivery : By attaching targeting moieties to the maleimide end, drugs can be directed specifically to diseased tissues, such as tumors, enhancing therapeutic outcomes while reducing side effects .
Case Study 1: Development of Targeted Cancer Therapies
A study demonstrated the use of this compound in developing targeted cancer therapies by linking chemotherapeutic agents to monoclonal antibodies. The resulting ADCs showed significant tumor regression in preclinical models while minimizing systemic toxicity.
Case Study 2: Immunoassay Enhancement
In another application, researchers utilized this compound to conjugate enzymes to antibodies for enhanced immunoassays. This approach yielded higher sensitivity and specificity in detecting biomarkers associated with various diseases.
Data Table: Comparison of PEG Linkers
| Compound Name | Functional Groups | Key Applications | Stability |
|---|---|---|---|
| This compound | Maleimide, Hydrazide | ADCs, enzyme conjugation | Acid-labile |
| Boc-NH-PEG2-CH2COOH | Boc-protected amine, Carboxyl | Bioconjugation, drug delivery | Acid-sensitive |
| NH2-PEG8-NH2 | Amine | Crosslinking proteins | Stable |
Mechanism of Action
The mechanism of action of MAL-PEG12-t-boc-hydrazide involves its ability to form stable linkages with biomolecules. The maleimide group reacts with thiol groups to form thioether bonds, while the hydrazide group, once deprotected, can form hydrazone linkages with aldehydes or ketones. These reactions enable the compound to modify and stabilize various biomolecules, enhancing their properties and functionalities .
Comparison with Similar Compounds
Key Insights :
- This compound uniquely combines thiol reactivity (via maleimide) and aldehyde/ketone targeting (via hydrazide after deprotection), enabling sequential conjugations.
- NHS-PEG12-MAL lacks a hydrazide group but offers direct amine-thiol crosslinking, ideal for rapid protein modifications .
- Azido-PEG2-t-Boc-hydrazide has a shorter PEG chain (PEG2 vs. PEG12), limiting its utility in applications requiring long spacers to avoid steric interference .
PEG Chain Length and Solubility
Key Insights :
- Longer PEG chains (e.g., PEG12) enhance aqueous solubility and provide greater spatial separation between conjugated molecules, critical for maintaining biological activity .
Stability and Handling
Key Insights :
- This compound offers better stability compared to NHS- or tetrazine-containing analogs, making it suitable for multi-step reactions.
Biological Activity
MAL-PEG12-t-boc-hydrazide is a specialized compound that plays a significant role in bioconjugation and drug delivery applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound consists of a polyethylene glycol (PEG) linker with a terminal Boc-protected hydrazide group. The structure facilitates conjugation reactions with various biomolecules, notably through the formation of stable amide and hydrazone bonds. The hydrazone bond is particularly advantageous as it is acid-labile, allowing for targeted release in acidic environments such as tumor sites or lysosomes .
The synthesis of this compound typically involves the following steps:
- Formation of PEG Linker : A PEG chain is synthesized to provide solubility and biocompatibility.
- Boc Protection : The hydrazide group is protected using a Boc (tert-butyloxycarbonyl) group to prevent premature reactions.
- Conjugation Reaction : The free amine on the PEG linker can react with carboxylic acids to form stable amide bonds, while the hydrazide can react with aldehydes to form hydrazone bonds upon deprotection .
Antimicrobial Properties
Research has shown that hydrazides and their derivatives exhibit significant antimicrobial activity against various pathogens, including resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus). The structure-activity relationship indicates that modifications in the hydrazone moiety can enhance antibacterial efficacy, making compounds like this compound promising candidates for developing new antimicrobial agents .
Anticancer Activity
The acid-labile nature of the hydrazone bond allows for controlled drug release in acidic tumor microenvironments. Studies have demonstrated that acylhydrazones, similar to those formed by this compound, exhibit cytotoxic effects on cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy .
Case Study 1: Antimicrobial Efficacy
A study evaluating various acylhydrazones found that certain derivatives displayed potent antimicrobial activity against MRSA, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics . This suggests that this compound could be further explored in formulations aimed at treating resistant infections.
Case Study 2: Anticancer Applications
In a separate investigation, compounds similar to this compound were tested against various cancer cell lines. Results indicated that these compounds inhibited cell proliferation effectively at concentrations that did not affect normal cell viability .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| Cancer Cell Line A | 15 | >10 |
| Cancer Cell Line B | 20 | >8 |
| Normal Cell Line A | >100 | - |
Q & A
Q. Table 1. Key Analytical Parameters for this compound
| Technique | Parameter Measured | Expected Value/Range |
|---|---|---|
| HPLC (C18 column) | Retention Time | 8.2 ± 0.3 minutes |
| MALDI-TOF | Molecular Weight | 856.4 Da (theoretical: 856.2) |
| DLS | Hydrodynamic Diameter | 12.5 ± 1.2 nm |
Q. Table 2. Common Pitfalls and Solutions in Conjugation Experiments
| Issue | Root Cause | Solution |
|---|---|---|
| Low Hydrazide Reactivity | Oxidation of -NH₂ groups | Use argon atmosphere |
| Nanoparticle Aggregation | High PEG density | Optimize PEG:NP molar ratio |
| Batch-to-Batch Variability | Polydispersity | SEC purification pre-synthesis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
